methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate
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Overview
Description
methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C₁₃H₁₃F₃O₅ and a molecular weight of 306.238 g/mol . This compound is characterized by the presence of an ethoxycarbonylmethoxy group, a trifluoromethyl group, and a benzoic acid methyl ester moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate typically involves the esterification of 2-ethoxycarbonylmethoxy-4-trifluoromethyl-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxycarbonylmethoxy-4-fluoromethyl-benzoic acid methyl ester
- 2-Ethoxycarbonylmethoxy-4-chloromethyl-benzoic acid methyl ester
- 2-Ethoxycarbonylmethoxy-4-bromomethyl-benzoic acid methyl ester
Uniqueness
methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H13F3O5 |
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Molecular Weight |
306.23 g/mol |
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C13H13F3O5/c1-3-20-11(17)7-21-10-6-8(13(14,15)16)4-5-9(10)12(18)19-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
UAVUTZAHXALSTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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